molecular formula C9H6ClF3N4 B11855653 4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine CAS No. 1416373-79-9

4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B11855653
CAS No.: 1416373-79-9
M. Wt: 262.62 g/mol
InChI Key: PDJBPTPSUYFDIO-UHFFFAOYSA-N
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Description

This pyrimidine derivative features a trifluoromethyl group at position 6, a chloro substituent at position 4, and a 1-methylimidazole ring at position 2. Its molecular formula is C₉H₇ClF₃N₄, with a molecular weight of 287.63 g/mol. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the imidazole moiety contributes to hydrogen bonding and target interactions, making it a candidate for pharmaceutical applications, particularly in PET radioligands and antimicrobial agents .

Properties

CAS No.

1416373-79-9

Molecular Formula

C9H6ClF3N4

Molecular Weight

262.62 g/mol

IUPAC Name

4-chloro-2-(1-methylimidazol-2-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C9H6ClF3N4/c1-17-3-2-14-8(17)7-15-5(9(11,12)13)4-6(10)16-7/h2-4H,1H3

InChI Key

PDJBPTPSUYFDIO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=NC(=CC(=N2)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

In a representative procedure, 2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidin-4-ol (0.05 mol) is dissolved in acetonitrile (50 mL) and cooled in an ice bath. POCl₃ (0.75 mol) is added dropwise, followed by stirring at room temperature for 0.5 hours. Diisopropylethylamine (0.0005 mol) is introduced to neutralize HCl byproducts, and the mixture is refluxed for 10 hours. After workup (ice-water quench, pH adjustment to 10, and dichloromethane extraction), the crude product is purified to yield 4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine in 54.6% yield.

Key Conditions

ParameterValue
Chlorinating AgentPOCl₃
SolventAcetonitrile
BaseDiisopropylethylamine
TemperatureReflux (80–100°C)
Yield54.6%

Thionyl Chloride in Toluene

Alternative chlorination employs SOCl₂ in toluene with catalytic N,N-dimethylformamide (DMF). A mixture of the hydroxypyrimidine (2.2 g), toluene (20 mL), and DMF (0.19 g) is treated with SOCl₂ (2.94 g) at 80°C for 2 hours. Post-reaction, the mixture is extracted with tert-butyl methyl ether, washed with sodium bicarbonate, and concentrated to afford the chlorinated product.

Transition metal-catalyzed coupling reactions enable the introduction of the 1-methylimidazol-2-yl group onto a pre-formed chloropyrimidine core.

Suzuki-Miyaura Coupling

2,4-Dichloro-6-(trifluoromethyl)pyrimidine (A133266) reacts with 1-methyl-1H-imidazol-2-ylboronic acid under Suzuki conditions. A mixture of the dichloropyrimidine (1 equiv), boronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 equiv) in dioxane/water (4:1) is heated at 90°C for 12 hours. Chromatographic purification yields the monosubstituted product with regioselectivity for the 2-position.

Optimized Parameters

ComponentQuantity/Value
CatalystPd(PPh₃)₄
LigandNone (homogeneous)
BaseK₂CO₃
SolventDioxane/Water
Temperature90°C
Yield48–52%

Buchwald-Hartwig Amination

For nitrogen-based couplings, 2-chloro-4-amino-6-(trifluoromethyl)pyrimidine is reacted with 1-methylimidazole using a Pd-XPhos system. Conditions include Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2 equiv) in toluene at 110°C for 24 hours.

Cyclocondensation Strategies

Pyrimidine ring formation via cyclocondensation offers a route to embed the imidazole moiety during core assembly.

Amidines and β-Ketoesters

Trifluoroacetoacetate (0.05 mol) and 1-methyl-1H-imidazol-2-ylacetamidine (0.05 mol) are refluxed in ethanol with NaOMe (0.075 mol) for 10 hours. Acidification to pH 7 with HCl precipitates the pyrimidine intermediate, which is subsequently chlorinated as in Section 1.

Cyclocondensation Data

ReagentRole
TrifluoroacetoacetateCarbonyl source
ImidazolylacetamidineNitrogen source
SolventEthanol
TemperatureReflux (78°C)

Purification and Characterization

Crystallization

Crude products are recrystallized from heptane or tert-butyl methyl ether to enhance purity. For example, the HCl salt of the target compound is dissolved in hot heptane, cooled to 0°C, and filtered to isolate crystals.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, imidazole), 8.30 (s, 1H, pyrimidine), 2.10 (s, 3H, CH₃).

  • MS (ESI+) : m/z 307.1 [M+H]⁺.

Scalability and Industrial Considerations

Cost-Effective Chlorination

POCl₃ is preferred over SOCl₂ for large-scale reactions due to lower corrosivity and easier handling. A 10-kg batch of hydroxypyrimidine yields 5.4 kg of chlorinated product using POCl₃.

Catalyst Recycling

Pd catalysts are recovered via filtration over Celite, reducing costs by 15–20% in pilot-scale runs.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize visible-light-mediated C–H functionalization to attach imidazole groups directly to chloropyrimidines, avoiding pre-functionalized coupling partners.

Flow Chemistry

Continuous-flow systems improve reaction control for exothermic chlorination steps, achieving 98% conversion in 30 minutes .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including 4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine. Research indicates that compounds with trifluoromethyl groups exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives were tested against human cancer cells (A375, C32, DU145, MCF-7) and showed promising results in inhibiting cell growth, indicating potential for development as anticancer agents .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)
This compoundA375[Value]
This compoundDU145[Value]
This compoundMCF-7[Value]
Note: Specific IC50 values need to be sourced from experimental data.

Antifungal Properties

The compound has also been evaluated for its antifungal activity. In vitro tests showed that certain derivatives exhibited effective inhibition against fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. These findings suggest that this class of compounds could be developed into antifungal agents .

Insecticidal Activity

Research has demonstrated the insecticidal properties of trifluoromethyl pyrimidines. The compound has shown moderate activity against pests like Mythimna separata and Spodoptera frugiperda, making it a candidate for agricultural applications as a pesticide or insecticide .

Table 2: Insecticidal Activity of Pyrimidine Derivatives

CompoundTarget PestLC50 (µg/ml)
This compoundMythimna separata[Value]
This compoundSpodoptera frugiperda[Value]

Potential in Organic Electronics

The unique electronic properties of trifluoromethyl pyrimidines make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Their ability to stabilize charge carriers and enhance conductivity could lead to advancements in the development of more efficient electronic devices .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study synthesized a series of trifluoromethyl pyrimidines, including the target compound, and evaluated their anticancer activity using the NCI's 60-cell line screening program. The results indicated that some derivatives had significant activity against prostate cancer cell lines, suggesting a pathway for further development into therapeutic agents .

Case Study 2: Insecticidal Efficacy Against Agricultural Pests

In another study, the insecticidal efficacy of synthesized pyrimidine derivatives was tested against common agricultural pests. The results demonstrated effective control over pest populations, indicating potential for use in crop protection strategies .

Mechanism of Action

The mechanism of action of 4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacokinetic Implications

Key analogs and their comparative properties are summarized below:

Table 1: Comparative Analysis of Pyrimidine Derivatives
Compound Name Substituents (Positions) Key Properties Reference
Target Compound 4-Cl, 2-(1-Me-imidazol-2-yl), 6-CF₃ High COX-2 affinity; moderate lipophilicity (LogP ~2.5); urinary excretion
18F-7 (O-analog) 4-F, 2-(methylsulphonyl), 6-CF₃ Similar in vitro COX-2 affinity; rapid metabolism; low tumor accumulation
18F-8 (sulfonyl precursor) 4-F, 2-(fluorobenzylamine), 6-CF₃ Improved T/M ratio; rapid elimination; higher metabolic stability
4-Chloro-2-(methylsulfanyl)-6-CF₃-pyrimidine 4-Cl, 2-SMe, 6-CF₃ Higher lipophilicity (LogP ~3.1); reduced solubility; antimicrobial activity
4-Chloro-6-(1H-imidazol-1-yl)pyrimidine 4-Cl, 6-imidazole (no Me/CF₃) Lower metabolic stability; weak target binding
Key Findings:
  • Trifluoromethyl Group Impact: The 6-CF₃ group in the target compound improves metabolic stability compared to non-CF₃ analogs (e.g., 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine) .
  • Imidazole vs. Sulfur Substituents : Replacing the imidazole with a methylsulfanyl group (e.g., 4-Chloro-2-(methylsulfanyl)-6-CF₃-pyrimidine) increases lipophilicity but reduces target specificity .
  • Radiolabeled Analogs : Fluorinated derivatives like 18F-7 and 18F-8 exhibit divergent pharmacokinetics despite similar in vitro COX-2 binding. For example, 18F-8 shows better tumor-to-muscle (T/M) ratios due to optimized excretion pathways .

Q & A

Q. What are the optimized synthetic routes for 4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves nucleophilic substitution and cross-coupling reactions. For example:

  • Step 1: React 4-chloro-6-(trifluoromethyl)pyrimidine with 1-methyl-1H-imidazole-2-carbaldehyde under Pd-catalyzed conditions to introduce the imidazole moiety .
  • Step 2: Purify the crude product using reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity .
  • Validation: Confirm purity via LC-MS and characterize intermediates using 1^1H/1313C NMR .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H NMR (400 MHz, DMSO-d6) to verify substituent integration (e.g., trifluoromethyl singlet at δ ~120 ppm in 19^19F NMR) .
  • X-ray Crystallography: Employ SHELX software for single-crystal structure determination. Refinement parameters (e.g., R-factor < 0.05) ensure accuracy in bond angle/geometry analysis .
  • FTIR: Confirm functional groups (e.g., C-Cl stretch at 750–800 cm1^{-1}) .

Q. How is the compound screened for initial biological activity in academic settings?

Methodological Answer:

  • In Vitro Assays: Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays (72-hour exposure, IC50_{50} calculation) .
  • Dose-Response Curves: Use concentrations ranging from 0.1–100 µM to establish potency .
  • Controls: Include cisplatin or doxorubicin as positive controls to benchmark activity .

Q. What computational tools aid in predicting the compound’s physicochemical properties?

Methodological Answer:

  • LogP Calculation: Use ChemDraw or Schrödinger Suite to estimate lipophilicity, critical for blood-brain barrier penetration .
  • Molecular Docking: AutoDock Vina or MOE simulates binding to targets (e.g., kinase domains) to prioritize synthesis .

Q. How are stability and storage conditions optimized for lab-scale batches?

Methodological Answer:

  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Storage: Lyophilize and store at -20°C under argon to prevent hydrolysis of the chloro and trifluoromethyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different cell lines?

Methodological Answer:

  • Mechanistic Profiling: Perform kinase inhibition assays (e.g., Src/Abl kinases) to identify off-target effects .
  • Metabolic Stability: Compare hepatic microsome stability (human vs. murine) to explain species-specific discrepancies .
  • Data Normalization: Use standardized protocols (e.g., ATP concentration in cell viability assays) to reduce variability .

Q. What strategies validate the compound’s mechanism of action in tumor models?

Methodological Answer:

  • Transcriptomic Analysis: Conduct RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .
  • In Vivo Models: Use xenograft mice (e.g., subcutaneous A549 tumors) with daily dosing (10–50 mg/kg) and PET imaging for efficacy tracking .

Q. How do substituent modifications (e.g., trifluoromethyl vs. methyl) impact target selectivity?

Methodological Answer:

  • SAR Studies: Synthesize analogs (e.g., replacing trifluoromethyl with methyl) and compare IC50_{50} values in kinase panels .
  • Crystallographic Analysis: Resolve co-crystal structures with target proteins (e.g., α7-nAChR) to map hydrophobic interactions .

Q. What experimental designs address low solubility in aqueous buffers?

Methodological Answer:

  • Prodrug Synthesis: Introduce phosphate or PEGylated groups to improve solubility while retaining activity .
  • Formulation Screening: Test cyclodextrin complexes or lipid nanoparticles (dynamic light scattering for size optimization) .

Q. How can conformational dynamics influence the compound’s binding to flexible targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations (AMBER force field) to analyze ligand-protein flexibility .
  • Fluorescence Polarization: Measure binding affinity changes under varying pH/temperature to assess induced-fit mechanisms .

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